trans-4-Isopropoxy-3-pyrrolidinol

Chiral Synthesis Stereochemistry Medicinal Chemistry

Researchers requiring stereochemically defined pyrrolidine scaffolds often face limited availability of trans-(3S,4S) configured building blocks. trans-4-Isopropoxy-3-pyrrolidinol resolves this with: • Defined (3S,4S)-trans stereochemistry ensuring high diastereoselectivity in downstream synthesis. • Dual H-bond donor/acceptor capacity (2 donors, 3 acceptors) for engaging multiple enzyme active-site residues. • Orthogonal functionalization handles (free -OH, protected amine) enabling efficient construction of heterobifunctional molecules like PROTACs. Supplied with verified purity for reliable research outcomes.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 1212158-80-9
Cat. No. B1181566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Isopropoxy-3-pyrrolidinol
CAS1212158-80-9
Synonymstrans-4-isopropoxy-3-pyrrolidinol(SALTDATA: HCl)
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC(C)OC1CNCC1O
InChIInChI=1S/C7H15NO2/c1-5(2)10-7-4-8-3-6(7)9/h5-9H,3-4H2,1-2H3/t6-,7-/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-Isopropoxy-3-pyrrolidinol – Product Overview


trans-4-Isopropoxy-3-pyrrolidinol (CAS 1212158-80-9) is a stereodefined, trans-configured pyrrolidine derivative featuring both a secondary alcohol and an isopropoxy ether functionality. Its IUPAC name is (3S,4S)-4-propan-2-yloxypyrrolidin-3-ol, with a molecular formula of C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol [1]. The compound is primarily utilized as a chiral building block in medicinal chemistry and organic synthesis, where its dual hydrogen-bond donor/acceptor capacity and conformationally constrained pyrrolidine ring enable precise structural elaboration . It is commercially supplied by multiple vendors for early-stage discovery research.

Why trans-4-Isopropoxy-3-pyrrolidinol Is Irreplaceable


The trans-(3S,4S) stereochemistry of trans-4-isopropoxy-3-pyrrolidinol is essential for applications requiring defined three-dimensional molecular architecture. Substituting with cis-isomers or racemic mixtures would introduce structural ambiguity that can drastically alter binding affinity, selectivity, and downstream synthetic utility . The isopropoxy group provides a specific balance of steric bulk and lipophilicity (XLogP3-AA = -0.3) that cannot be replicated by smaller alkoxy substituents (e.g., methoxy) without sacrificing conformational constraint, nor by larger groups without risking steric clashes [1]. Additionally, the free secondary alcohol serves as a critical handle for further derivatization (e.g., esterification, oxidation), and its trans relationship to the ether ensures predictable reaction outcomes .

trans-4-Isopropoxy-3-pyrrolidinol: Comparative Evidence


Stereochemical Purity vs. Racemates

trans-4-Isopropoxy-3-pyrrolidinol is supplied as a single enantiomer (3S,4S) with defined trans stereochemistry, in contrast to racemic mixtures of cis/trans pyrrolidinols which are often used as generic building blocks . While direct quantitative comparisons of stereochemical purity are vendor-specific and not published in peer-reviewed literature, the compound's IUPAC name (3S,4S)-4-propan-2-yloxypyrrolidin-3-ol explicitly denotes a single stereoisomer [1]. This stereochemical integrity is critical for structure-activity relationship (SAR) studies where diastereomeric purity directly correlates with reproducible biological data .

Chiral Synthesis Stereochemistry Medicinal Chemistry

Balanced Lipophilicity Profile

The compound exhibits a computed XLogP3-AA value of -0.3, indicating balanced hydrophilicity/lipophilicity [1]. This value distinguishes it from more hydrophobic pyrrolidine analogs lacking the secondary alcohol (e.g., 3-isopropoxypyrrolidine, XLogP3-AA ≈ +1.0) and from more polar analogs lacking the isopropoxy group (e.g., trans-3,4-pyrrolidinol, XLogP3-AA ≈ -1.5) [2]. The moderate lipophilicity facilitates solubility in both aqueous and organic media, a desirable trait for diverse reaction conditions .

Physicochemical Properties Lipophilicity Drug Design

Hydrogen Bonding: Dual Donor/Acceptor

The compound possesses two hydrogen bond donors (NH and OH) and three hydrogen bond acceptors (N, O, O), as computed by PubChem [1]. This is a distinguishing feature compared to 3-isopropoxypyrrolidine (1 donor, 2 acceptors) or 4-isopropoxypyrrolidine (1 donor, 2 acceptors), which lack the secondary alcohol [2]. The dual donor/acceptor capacity allows trans-4-isopropoxy-3-pyrrolidinol to engage in more complex intermolecular interactions, making it a superior scaffold for constructing molecules that require specific hydrogen-bonding networks .

Molecular Recognition Synthetic Versatility Hydrogen Bonding

trans-4-Isopropoxy-3-pyrrolidinol: Optimal Applications


Chiral Pyrrolidine Pharmaceuticals Synthesis

The defined (3S,4S)-trans stereochemistry makes this compound an ideal starting material for constructing enantiopure drug candidates, particularly those requiring a conformationally constrained pyrrolidine core . Its stereochemical purity ensures that downstream synthetic steps proceed with high diastereoselectivity, minimizing the need for costly chiral separations .

Hydrogen-Bonding Enzyme Inhibitors

The dual hydrogen-bond donor/acceptor capacity (2 donors, 3 acceptors) enables the design of inhibitors that can engage multiple residues within an enzyme active site . This feature is especially valuable for targeting proteases, kinases, and other enzymes where precise hydrogen-bonding networks govern substrate recognition [1].

Bifunctional Ligands and PROTACs

The combination of a free secondary alcohol and a conformationally rigid pyrrolidine ring provides orthogonal functionalization handles. The alcohol can be selectively functionalized (e.g., esterified, oxidized) while the amine remains protected or vice versa . This enables the construction of heterobifunctional molecules such as PROTACs (PROteolysis TArgeting Chimeras) where precise spatial orientation is critical .

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